molecular formula C22H29Cl2NO8 B609650 NS-2359 citrate CAS No. 195875-69-5

NS-2359 citrate

Cat. No.: B609650
CAS No.: 195875-69-5
M. Wt: 506.373
InChI Key: WQADQTGDTJDILR-NEDKYFLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Framework of Monoamine Neurotransmission and Reuptake Mechanisms

Monoamine neurotransmitters are synthesized in presynaptic neurons and stored in vesicles. epfl.ch Upon neuronal firing, these neurotransmitters are released into the synaptic cleft, the microscopic space between neurons, where they can bind to receptors on the postsynaptic neuron, thereby transmitting a signal. veeva.com This signaling is critical for a vast array of brain functions, including the regulation of emotion, arousal, and certain types of memory. epfl.ch

The action of monoamine neurotransmitters in the synaptic cleft is terminated by a process called reuptake. epfl.chveeva.com Specialized transporter proteins—the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT)—are located on the presynaptic neuron. wikipedia.org These transporters actively pump their respective neurotransmitters out of the synaptic cleft and back into the presynaptic neuron. wikipedia.org Once inside, the neurotransmitters can be repackaged into vesicles for future release or broken down by enzymes like monoamine oxidase. epfl.ch This reuptake mechanism is a vital process for maintaining the delicate balance of neurotransmitter levels in the brain. veeva.com

Evolution of Monoamine Transporter Inhibition Strategies in Research

The discovery that certain drugs could inhibit the reuptake of monoamines, thereby increasing their concentration in the synaptic cleft, revolutionized the understanding and treatment of various neurological and psychiatric disorders. nih.gov The initial foray into this area began serendipitously with the discovery of the antidepressant effects of tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) in the 1950s. nih.gov TCAs were found to block the reuptake of both serotonin and norepinephrine, though they also interacted with other receptors, leading to a range of side effects. nih.gov

The desire for more targeted therapies with fewer side effects led to a more rational approach to drug design. nih.gov This resulted in the development of selective serotonin reuptake inhibitors (SSRIs) in the 1970s, which, as their name suggests, primarily target SERT. nih.gov Following the success of SSRIs, serotonin-norepinephrine reuptake inhibitors (SNRIs) were developed, which are designed to inhibit the reuptake of both serotonin and norepinephrine. wikipedia.org This evolution from broad-acting agents to more selective and then dual-action inhibitors reflects a growing understanding of the complex interplay of monoamine systems in brain function and pathology. nih.gov

Historical and Research Context of NS-2359 Citrate (B86180) as a Key TRI Compound

NS-2359 citrate, also known by its development code GSK-372475, is a triple monoamine reuptake inhibitor belonging to the phenyltropane class of compounds. It was initially developed by the Danish biotechnology company NeuroSearch. The compound was designed to act as a potent inhibitor of the serotonin, norepinephrine, and dopamine transporters.

NS-2359 was investigated for its potential therapeutic use in several central nervous system disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and cocaine dependence. veeva.com In a trial related to cocaine dependence, NS-2359 was noted to block the reuptake of dopamine, norepinephrine, and serotonin with nanomolar affinities at all three transporters. veeva.com Another study described it as an "equipotent reuptake blocker" across the three monoamine transporters.

Despite the promising rationale, the clinical development of NS-2359 for depression was discontinued (B1498344) in 2009. Phase II clinical trials revealed that the compound was not effective and was not well-tolerated by patients. Similarly, a Phase II trial for ADHD did not show statistically significant effects on primary clinical outcomes compared to placebo.

While specific in vitro binding affinity data for this compound is not widely published, data for the closely related compound tesofensine (NS2330), also a phenyltropane from NeuroSearch, provides insight into the pharmacological profile of this class of TRIs.

Table 1: In Vitro Monoamine Transporter Inhibitory Concentrations (IC50) of Tesofensine (NS2330)

Transporter IC50 (nM)
Norepinephrine Transporter (NET) 1.7
Serotonin Transporter (SERT) 11
Dopamine Transporter (DAT) 65

This table presents the half maximal inhibitory concentration (IC50) values for tesofensine, a compound structurally and functionally related to this compound. Lower IC50 values indicate greater potency at the transporter. wikipedia.org

Properties

CAS No.

195875-69-5

Molecular Formula

C22H29Cl2NO8

Molecular Weight

506.373

IUPAC Name

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane, citrate

InChI

InChI=1S/C16H21Cl2NO.C6H8O7/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13+,16+;/m0./s1

InChI Key

WQADQTGDTJDILR-NEDKYFLZSA-N

SMILES

CN1[C@@]2([H])[C@H](COC)[C@@H](C3=CC=C(Cl)C(Cl)=C3)C[C@]1([H])CC2.OC(C(O)=O)(CC(O)=O)CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK 372475;  GSK-372475;  GSK372475;  NS 2359;  NS2359;  NS-2359

Origin of Product

United States

Molecular and Cellular Pharmacology of Ns 2359 Citrate: Mechanisms of Action

Inhibition Profile of Monoamine Transporters by NS-2359 Citrate (B86180)

NS-2359 exerts its pharmacological effects by binding to and inhibiting the function of the three major monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govpatsnap.com This inhibition leads to an increase in the extracellular concentrations and duration of action of their respective neurotransmitters. researchgate.netnih.gov The primary active metabolite of NS-2359 found in human plasma, M1 (NS-2360), exhibits the same qualitative pharmacological profile, targeting the same transporters. researchgate.net

NS-2359 is a potent inhibitor of the dopamine transporter, blocking the reuptake of dopamine from the synapse. nih.govnih.gov Positron Emission Tomography (PET) studies in humans using the radioligand [¹¹C]βCIT-FE have demonstrated that NS-2359 induces a dose-dependent blockade of the striatal DAT. nih.gov The mean DAT occupancy was found to vary from 18% to 77%, with an estimated maximum achievable occupancy of approximately 80%. nih.gov

The interaction of NS-2359 and its metabolite M1 with the DAT is competitive, with both compounds binding to the same site on the transporter. researchgate.net While the M1 metabolite is reported to be more potent in vitro, in vivo studies in mice have shown its EC50 value for DAT inhibition to be 4- to 5-fold higher (indicating lower potency) than that of the parent compound, NS-2359. researchgate.net Downstream effects of this DAT blockade include the indirect stimulation of dopamine D1 receptor pathways. nih.govnih.gov

NS-2359 also functions as an inhibitor of the serotonin transporter, blocking the reuptake of serotonin and completing its profile as a triple reuptake inhibitor. nih.govnih.gov The affinity for SERT is a key component of its mechanism, contributing to the broad spectrum of monoaminergic enhancement. nih.gov

While specific binding affinity values (Ki) for NS-2359 are not consistently reported in the reviewed scientific literature, its functional potency has been characterized by its half-maximal inhibitory concentration (IC50) values at each of the monoamine transporters. There are some discrepancies in the reported values from different studies, which may reflect different experimental conditions.

One set of widely cited IC50 values for NS-2359 is:

NET: 3.2 nM

SERT: 11.0 nM

DAT: 8.0 nM wikipedia.org

However, more recent data indicate a different potency profile:

NET: 1.7 nM

SERT: 11 nM

DAT: 65 nM wikipedia.org

This newer profile suggests a significantly higher potency for NET over DAT. wikipedia.org

The following interactive table summarizes the reported in vitro potency (IC50) of NS-2359 at the three monoamine transporters.

TransporterIC50 (nM) - Set 1 wikipedia.orgIC50 (nM) - Set 2 wikipedia.org
DAT 8.065
NET 3.21.7
SERT 11.011

In vivo studies have also determined the half-maximal effective concentration (EC50) for the inhibition of the dopamine transporter, comparing NS-2359 with its primary metabolite, M1.

CompoundTransporterEC50 (nM) researchgate.net
NS-2359 (Tesofensine) DAT72.3
M1 (NS-2360) DAT363.1

Kinetics of NS-2359 Citrate Interaction with Monoamine Transporters

The kinetics of how a drug binds to and dissociates from its target can significantly influence its pharmacological effect. This includes the rates of association (on-rate) and dissociation (off-rate).

Implications of Slow Dissociation for Sustained Transporter Occupancy

The duration of a drug's effect is often linked to its binding kinetics at the target receptor or transporter. For monoamine reuptake inhibitors, a slow dissociation rate (k-off) from the transporter can lead to a prolonged blockade of neurotransmitter reuptake, a phenomenon known as sustained transporter occupancy. This sustained action can, in theory, provide a more consistent therapeutic effect with less frequent dosing.

In Vitro Investigations of Neurotransmitter Uptake and Release Modulation by this compound

The functional consequences of this compound's interaction with monoamine transporters have been investigated in various in vitro systems, including synaptosomal preparations and recombinant cell lines. These studies are crucial for elucidating the compound's potency and selectivity profile.

Studies in Synaptosomal Preparations

Synaptosomes, which are isolated nerve terminals, provide an ex vivo model to study the effects of compounds on neurotransmitter uptake in a more physiologically relevant environment than isolated membranes. Research on tesofensine, the parent compound of NS-2359's active metabolite, has utilized rat brain synaptosomes to determine its inhibitory activity on monoamine reuptake.

In these preparations, tesofensine demonstrated potent inhibition of the uptake of radiolabeled serotonin ([³H]5-HT), norepinephrine ([³H]NE), and dopamine ([³H]DA). The IC50 values, which represent the concentration of the drug required to inhibit 50% of the uptake, were determined for each transporter. These studies revealed that tesofensine is a potent inhibitor of all three monoamine transporters. researchgate.net Specifically, in vitro experiments using rat synaptosomes showed IC50 values of 11 nM for 5-HT uptake in the cerebral cortex, 3.2 nM for NE uptake in the hippocampus, and 8 nM for DA uptake in the striatum. researchgate.net Further investigations into the active metabolite of tesofensine, M1, also showed potent inhibition of dopamine uptake in rat brain synaptosomes, with an IC50 value of 3.0 nM, compared to 6.5 nM for the parent compound in the same study. nih.gov

CompoundTransporterBrain RegionIC50 (nM)Reference
TesofensineSERTCerebral Cortex11 researchgate.net
TesofensineNETHippocampus3.2 researchgate.net
TesofensineDATStriatum8 researchgate.net
TesofensineDATStriatum6.5 nih.gov
M1 (Tesofensine Metabolite)DATStriatum3.0 nih.gov

Evaluation in Recombinant Cell Lines Expressing Human Monoamine Transporters

To assess the activity of compounds at human transporters without the confounding factors present in brain tissue, researchers utilize recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are engineered to express a single type of human monoamine transporter (hSERT, hNET, or hDAT).

While specific data for this compound in such systems is not prominently available, the methodology is well-established for characterizing monoamine reuptake inhibitors. These assays typically involve incubating the recombinant cells with a radiolabeled substrate for the specific transporter in the presence of varying concentrations of the test compound. The potency of the compound is then determined by its ability to inhibit the uptake of the radiolabeled substrate. This approach allows for a direct comparison of a compound's activity at the human isoforms of the three monoamine transporters, providing a clear profile of its potency and selectivity. Studies on tesofensine have confirmed its potent inhibitory activity at all three human monoamine transporters in these cell lines. nih.gov

CompoundTransporterCell LineInhibitory Potency (IC50/Ki)Reference
TesofensinehSERTHEK293Potent nih.gov
TesofensinehNETHEK293Potent nih.gov
TesofensinehDATHEK293Potent nih.gov

Analysis of Cytoplasmic and Vesicular Neurotransmitter Pool Interactions

Some psychoactive compounds are known to interact with VMAT2, which can alter the storage and release of neurotransmitters. While there is no direct evidence to suggest that this compound significantly interacts with VMAT2, understanding this potential interaction is important for a complete pharmacological profile. VMAT2 plays a protective role by sequestering potentially neurotoxic cytoplasmic dopamine into vesicles. nih.gov Inhibition of VMAT2 can lead to a depletion of vesicular monoamines and an increase in cytoplasmic levels, which can have significant downstream effects on neuronal function and viability. Studies on other monoamine reuptake inhibitors, such as certain selective serotonin reuptake inhibitors (SSRIs), have shown that they can inhibit VMAT2 activity, although typically at concentrations higher than those required for plasma membrane transporter inhibition. The potential for this compound to modulate VMAT2 function remains an area for further investigation to fully comprehend its cellular mechanism of action.

Preclinical Pharmacological Investigations of Ns 2359 Citrate in Animal Models

Assessment of NS-2359 Citrate (B86180) in Animal Models of Reinforcement and Addiction-Related Behaviors

Preclinical studies utilizing animal models have been instrumental in evaluating the potential of NS-2359 citrate as a pharmacotherapy for cocaine addiction. These investigations have explored its effects on various behaviors associated with reinforcement and addiction.

In preclinical research, NS-2359 has demonstrated the ability to reduce cocaine self-administration in rhesus monkeys. cision.com This suggests that by occupying the same binding sites as cocaine on monoamine transporters, NS-2359 can diminish the reinforcing effects of cocaine. cision.com Studies in rodents have also contributed to understanding the impact of monoamine transporter ligands on drug self-administration. It has been observed that the likelihood of rodents and non-human primates self-administering psychostimulants decreases as the compounds show increased serotonergic activity alongside their dopaminergic effects. wikipedia.org

Table 1: Effect of NS-2359 on Cocaine Self-Administration in Animal Models

Animal ModelFindingReference
Rhesus MonkeysReduced cocaine self-administration cision.com
Rodents and Non-Human PrimatesThe reinforcing effects of psychostimulants are lessened as the compounds become more serotonergic. wikipedia.org

Drug discrimination studies in animals are used to assess the subjective effects of a drug. In these paradigms, NS-2359 has been found to substitute for cocaine in both rats and monkeys. cision.com This indicates that NS-2359 produces interoceptive cues that are similar to those of cocaine, which is consistent with its mechanism of action as a monoamine reuptake inhibitor. cision.com

Preclinical evidence suggests that NS-2359 may have a positive impact on reducing cue-induced drug craving. cision.com This is a critical aspect of addiction, as environmental cues associated with drug use can trigger relapse. By modulating the neurochemical systems involved in craving, NS-2359 shows potential in preventing this phenomenon. cision.com

Table 2: Comparison of NS-2359 with Other Monoamine Transporter Ligands

Compound/ClassMechanism of ActionKey Findings in Addiction ModelsReference
NS-2359 Triple Reuptake Inhibitor (Serotonin, Norepinephrine (B1679862), Dopamine)Reduces cocaine self-administration and substitutes for cocaine in drug discrimination studies. cision.com cision.com
GBR 12909 Selective Dopamine (B1211576) Uptake InhibitorShowed potential in preclinical evaluation for cocaine abuse. nih.gov nih.gov
RTI-112 Dopaminergic compound with marked serotonin (B10506) transporter affinityLess likely to be self-administered by test subjects. wikipedia.org wikipedia.org

Neurochemical Characterization of this compound Actions in Animal Brains

To understand the mechanisms underlying the behavioral effects of NS-2359, researchers have conducted neurochemical studies in animal models.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. Studies using this method have shown that triple reuptake inhibitors can effectively increase extracellular levels of dopamine, serotonin, and norepinephrine in brain areas like the prefrontal cortex. plos.orgdovepress.com For instance, the TRI DOV 216,303 has been shown to enhance the release of all three monoamines in the prefrontal cortex of rats. researchgate.net While specific microdialysis data for NS-2359 was not found in the provided search results, its classification as a triple reuptake inhibitor strongly suggests it would produce similar effects on extracellular monoamine concentrations. cision.comwikipedia.org This neurochemical action is believed to underlie its potential to alleviate cocaine withdrawal symptoms, which are associated with reduced dopamine and serotonin activity. cision.com

Receptor Occupancy Studies in Animal Brain Regions Using PET or SPECT Analogues

Detailed preclinical studies utilizing Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to determine the specific in vivo receptor occupancy of this compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in animal brain regions are not extensively reported in publicly available scientific literature. Such studies are a critical step in drug development to establish the relationship between the dose of a compound and its engagement with its intended molecular targets in the central nervous system.

Generally, these imaging techniques involve the administration of a radiolabeled ligand—a molecule that binds specifically to the transporter of interest—followed by the drug being investigated (e.g., NS-2359). openaccessjournals.com The displacement of the radioligand by the drug is measured by the PET or SPECT scanner, which allows for the calculation of the percentage of transporters occupied by the drug at a given dose. openaccessjournals.com For antidepressant and monoaminergic drugs, a certain threshold of transporter occupancy is often correlated with therapeutic efficacy. nih.gov For instance, clinical efficacy for many serotonin reuptake inhibitors is associated with approximately 70–80% occupancy of SERT. nih.gov For compounds acting on DAT, an occupancy of 30–40% is often hypothesized to be sufficient for therapeutic effects in conditions like depression, while potentially avoiding the high levels of occupancy associated with abuse liability. nih.gov

While specific data for NS-2359 is lacking, the table below lists examples of radioligands commonly used in preclinical and clinical research to measure the occupancy of monoamine transporters, the very targets of NS-2359.

TransporterImaging ModalityExample Radioligands
Dopamine Transporter (DAT)PET/SPECT[99mTc]TRODAT-1, [11C]-Raclopride, [18F]-Fallypride
Serotonin Transporter (SERT)PET/SPECT[123I]Iomazenil, [11C]DASB
Norepinephrine Transporter (NET)PET(S,S)-[18F]FMeNER-D2

Investigations into Regional Brain Activity Modulation (e.g., reward circuitry)

Direct preclinical investigations detailing how this compound modulates regional brain activity, particularly within the reward circuitry, are not widely available in published research. However, based on its mechanism as a triple reuptake inhibitor, its effects can be inferred from studies on similar compounds and the known function of the brain's reward system.

The brain's reward circuitry is critically dependent on the mesolimbic dopamine system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). rutgers.edu By blocking the reuptake of dopamine, norepinephrine, and serotonin, NS-2359 is expected to increase the extracellular concentrations of these neurotransmitters in key nodes of this circuit, including the NAc and the prefrontal cortex. nih.govfrontiersin.org An elevation of dopamine in the NAc is a primary mechanism underlying reinforcement and reward. nih.gov

Preclinical studies have shown that NS-2359 reduces the reinforcing effects of cocaine and shows efficacy against cocaine-craving behavior in rodent and monkey models. cision.com This finding provides strong indirect evidence that NS-2359 actively modulates the reward circuitry, as cocaine's primary mechanism is the blockade of the dopamine transporter, leading to a surge of dopamine in the NAc. By occupying the transporters, NS-2359 would be expected to blunt the effects of subsequent cocaine administration. cision.com Studies with other triple reuptake inhibitors, such as DOV 216,303, have demonstrated an increase in monoamine levels in the prefrontal cortex and an enhancement of brain reward activity in rats, providing a model for the anticipated actions of NS-2359. researchgate.net

Brain RegionKey Role in RewardExpected Effect of NS-2359
Nucleus Accumbens (NAc)Motivation, reinforcement, pleasureIncreased extracellular levels of dopamine, serotonin, and norepinephrine
Ventral Tegmental Area (VTA)Origin of mesolimbic dopamine neuronsModulation of dopaminergic neuron firing rate (indirect effects)
Prefrontal Cortex (PFC)Executive function, decision-making, regulation of reward-seekingIncreased extracellular levels of dopamine, serotonin, and norepinephrine

Exploratory Research of this compound in Other Preclinical Disease Models

Assessment in Rodent Models of Monoamine Imbalance

NS-2359 has been evaluated in animal models characterized by monoamine imbalance, most notably in the context of substance use disorders. cision.com The pathophysiology of drug addiction involves significant dysregulation of the brain's monoamine systems, particularly the dopaminergic reward pathway. psychiatry-psychopharmacology.com Preclinical studies in rodent and non-human primate models of cocaine dependence demonstrated that NS-2359 had clear efficacy. cision.com These models are designed to mimic human drug-taking and relapse behavior, thereby representing a state of profound monoamine system disruption.

The rationale for using NS-2359 in this context is that as a long-acting triple reuptake inhibitor, it could normalize monoamine levels, reduce withdrawal symptoms characterized by deficient dopamine and serotonin activity, and blunt the rewarding effects of abused substances. cision.com

Animal ModelDisorder ModeledReported Finding for NS-2359Reference
Rodent Models of Cocaine DependenceMonoamine imbalance in addictionDemonstrated efficacy against cocaine craving behavior. cision.com
Rhesus Monkey Models of Cocaine Self-AdministrationMonoamine imbalance in addictionReduced cocaine self-administration. cision.com
Rat and Monkey Drug-Discrimination ModelsSubjective effects of drugsSubstituted for cocaine, indicating a similar mechanism of action. cision.com

NS-2359 was also investigated as a potential treatment for depression, a condition strongly linked to the monoamine deficiency hypothesis which posits an imbalance in serotonin, norepinephrine, and/or dopamine. nih.govekb.eg Although it was advanced to clinical trials for this indication, it ultimately failed to show efficacy. ekb.egnih.gov

Research on its Influence on Neuroplasticity and Neurotrophic Factor Expression (e.g., BDNF) in Animal Brains

There are no specific preclinical studies in the public domain that have directly investigated the influence of this compound on neuroplasticity or the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) in animal brains.

However, the "neuroplasticity hypothesis" of depression proposes that effective antidepressant treatments may work by reversing stress-induced reductions in neuroplasticity in brain regions like the hippocampus and prefrontal cortex. semanticscholar.orgcore.ac.uk BDNF is a key signaling molecule that promotes neuronal survival, growth, and the formation of new synapses (synaptogenesis). karger.com Many conventional antidepressants have been shown to increase the expression and signaling of BDNF in the brains of rodents, an effect that is thought to be crucial to their therapeutic action. karger.commdpi.com For example, chronic treatment with other antidepressants has been shown to restore physiological levels of BDNF in animal models of mood disorders, such as in SERT knockout rats. researchgate.net

Given its mechanism of action as a monoamine reuptake inhibitor, it would be hypothesized that NS-2359 could produce similar effects on neuroplasticity and BDNF expression as other antidepressants. This remains a hypothetical framework in the absence of direct experimental evidence for NS-2359. It is also worth noting that some research has pointed to a complex, and sometimes negative, modulatory role for BDNF within the brain's reward circuitry, which adds a layer of complexity to the hypothesis. semanticscholar.org

Neuroplasticity MarkerGeneral RoleHypothesized (Unconfirmed) Effect of NS-2359
BDNF ExpressionPromotes neuronal survival, growth, and differentiation.Potential to increase expression in hippocampus and prefrontal cortex.
SynaptogenesisFormation of new synapses between neurons.Potential to promote synaptogenesis via increased BDNF and monoamine levels.
Adult Hippocampal NeurogenesisBirth of new neurons in the adult hippocampus.Potential to increase the rate of neurogenesis.

Structure Activity Relationship Sar and Analog Development for Ns 2359 Citrate

Identification of Key Structural Determinants for Monoamine Transporter Affinity and Selectivity

The affinity and selectivity of NS-2359 and related compounds for the monoamine transporters—dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are dictated by specific structural features. These transporters are crucial for clearing their respective neurotransmitters from the synaptic cleft. nih.govfrontiersin.org The core of NS-2359's structure is a 3-phenyltropane scaffold, a well-established pharmacophore for interacting with monoamine transporters. nih.gov

Key structural elements influencing the interaction of phenyltropane analogs with monoamine transporters include:

Substituents on the 3β-phenyl ring: The nature and position of substituents on this ring are critical for determining binding affinity and selectivity. nih.gov For instance, in a series of 3β-phenyltropane analogs, a 4-methoxy group on the phenyl ring resulted in high potency at both DAT and SERT, with significantly lower affinity for NET. nih.gov

Modifications at the 2β-position of the tropane (B1204802) ring: Alterations to the substituent at this position can significantly impact affinity for the different transporters. For example, changing a methyl ester at the 2β-position to larger ester groups like isopropyl or cyclopropyl (B3062369) led to a decrease in affinity, particularly for SERT and NET. nih.gov

The tropane nitrogen: The basic nitrogen atom of the tropane ring is a crucial feature for interaction with the monoamine transporters.

Comparative SAR Analysis with Related Phenyltropane Derivatives and Triple Reuptake Inhibitors

The SAR of NS-2359 can be better understood by comparing it with other phenyltropane derivatives and TRIs.

NS-2214 (Brasofensine): NS-2359 is an analog of NS-2214. nih.gov NS-2214, a phenyltropane-based TRI, showed strong potency towards DAT, making it a candidate for conditions like Parkinson's disease. nih.gov However, its development was halted due to metabolic instability. nih.gov NS-2359 was developed to improve upon the profile of NS-2214. nih.gov

Cocaine Analogs: Cocaine, a naturally occurring TRI, also features a phenyltropane core. nih.gov Extensive SAR studies on cocaine analogs have shown that modifications to the 3β-phenyl and 2β-carbomethoxy groups significantly alter transporter affinity and selectivity. nih.gov

Tesofensine (NS-2330): Tesofensine, another phenyltropane derivative, is the ethoxy analog of NS-2214 and was initially developed for Alzheimer's disease. nih.gov Its principal metabolite, NS-2360, is also a TRI. wikipedia.org The subtle difference in the alkoxy substituent between tesofensine and its parent compounds highlights the sensitivity of the transporter binding sites to small structural changes.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Phenyltropane Derivatives

Compound DAT NET SERT
NS-2359 Data Not Available Data Not Available Data Not Available
NS-2214 (Brasofensine) Potent Moderate Moderate
Tesofensine (NS-2330) Potent Potent Potent
Cocaine High High High

Stereochemical Influences of NS-2359 Citrate (B86180) on Transporter Interaction and Pharmacological Profile

The stereochemistry of the tropane ring is a critical determinant of the pharmacological activity of phenyltropane derivatives. NS-2359 has a specific stereochemical configuration: (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-azabicyclo[3.2.1]octane. wikipedia.org This precise spatial arrangement of atoms is essential for its interaction with the binding sites of the monoamine transporters.

For phenyltropanes, there are multiple chiral centers, leading to the possibility of several stereoisomers. wikipedia.org Studies on various phenyltropane analogs have demonstrated that different isomers can have vastly different affinities and selectivities for the monoamine transporters. For instance, research on substituted phenyltropanes has shown that the ββ isomers (referring to the orientation of substituents on the tropane ring) are often associated with a better safety profile compared to their trans isomers. wikipedia.org The specific stereochemistry of NS-2359 is therefore a result of optimization to achieve the desired triple reuptake inhibitory profile.

Computational Chemistry Approaches in NS-2359 Citrate SAR Studies

Computational methods are invaluable tools for understanding the interactions between ligands like NS-2359 and their protein targets.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For TRIs like NS-2359, QSAR models can be developed to predict the binding affinity for DAT, NET, and SERT based on various molecular descriptors. These descriptors can be two-dimensional (e.g., atom counts, bond types) or three-dimensional (e.g., molecular shape, electrostatic potential). nih.gov

The development of QSAR models for serotonin and norepinephrine transporters has been a focus of research to predict the affinity and inhibitory potential of new molecules. nih.gov Such models can be used to virtually screen libraries of compounds and prioritize those with a desired TRI profile for synthesis and biological testing, thereby accelerating the drug discovery process.

Analytical and Methodological Approaches in Ns 2359 Citrate Research

Bioanalytical Techniques for Quantifying NS-2359 Citrate (B86180) and its Metabolites in Biological Research Matrices

Quantifying NS-2359 (tesofensine) in complex biological samples such as brain tissue and microdialysates requires highly sensitive and specific analytical methods. These techniques are crucial for pharmacokinetic and pharmacodynamic studies, allowing researchers to correlate tissue concentration with pharmacological effects.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone for the bioanalysis of NS-2359 and its metabolites. This method offers high specificity and sensitivity, which is necessary for detecting the trace amounts of the compound present in neurological research samples. researchgate.net

For brain tissue analysis , samples are typically homogenized and then subjected to a protein precipitation step, often using an acid like formic acid or an organic solvent. nih.gov This removes larger molecules that could interfere with the analysis. The resulting supernatant is then injected into the HPLC-MS/MS system. The chromatographic component separates the analyte of interest from other matrix components before it enters the mass spectrometer, which provides definitive identification and quantification. researchgate.netnih.gov

Microdialysis is a technique used to sample the extracellular fluid of a specific brain region in living animals, providing real-time information on neurochemical changes. wikipedia.org The resulting samples, or microdialysates, are characterized by very small volumes and low analyte concentrations. nih.gov A significant advantage of analyzing microdialysates is that they often require minimal sample preparation and can sometimes be injected directly into the HPLC-MS/MS system. nih.gov However, to enhance sensitivity and chromatographic retention of polar molecules like neurotransmitters and their metabolites, derivatization techniques may be employed. wikipedia.org For instance, reagents like benzoyl chloride can be used to label analytes, improving their detection by the mass spectrometer. wikipedia.org

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor or transporter. researchgate.net In the context of NS-2359, these assays are used to measure the affinity of its active metabolite, tesofensine, for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

The principle of this assay involves incubating a preparation of cells or tissues expressing the transporter of interest with a radiolabeled ligand that is known to bind specifically to that transporter. An unlabeled compound, such as tesofensine, is then added in increasing concentrations to compete with the radioligand for the binding sites. The concentration of tesofensine that displaces 50% of the specific binding of the radioligand is known as the IC50 (50% inhibitory concentration). This value can then be converted to a binding affinity constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of Tesofensine for Monoamine Transporters This table is interactive. You can sort the data by clicking on the column headers.

Transporter Binding Affinity (Ki) (nM)
Norepinephrine Transporter (NET) 1.7
Serotonin Transporter (SERT) 11
Dopamine Transporter (DAT) 65

Data sourced from a study on triple reuptake inhibitors. semanticscholar.org

Methodologies for Assessing Monoamine Transporter Function in Research Settings

Beyond measuring binding affinity, it is critical to assess how NS-2359 functionally affects the activity of monoamine transporters. These assays measure the compound's ability to inhibit the primary function of the transporters, which is the reuptake of neurotransmitters from the synaptic cleft.

In vitro uptake inhibition assays directly measure a compound's potency in blocking the transport of neurotransmitters. These experiments typically use synaptosomes (isolated nerve terminals) or cell lines genetically engineered to express a specific human monoamine transporter (e.g., hDAT, hNET, or hSERT). researchgate.netnih.gov

The assay involves incubating the synaptosomes or cells with the test compound (tesofensine) before adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). The amount of radioactivity taken up by the cells is then measured. The concentration of tesofensine that inhibits 50% of the neurotransmitter uptake is the IC50 value. These values demonstrate the functional potency of the compound at each transporter.

Table 2: In Vitro Uptake Inhibition (IC50) of Tesofensine at Monoamine Transporters This table is interactive. You can sort the data by clicking on the column headers.

Transporter Target IC50 (nM)
Norepinephrine (NE) Uptake 1.7 abmole.comncats.io
Dopamine (DA) Uptake 6.5 abmole.com
Serotonin (5-HT) Uptake 11 abmole.comncats.io

Data compiled from in vitro investigations. abmole.comncats.io

While in vitro assays provide crucial data on affinity and potency, ex vivo autoradiography helps to determine the extent to which a compound binds to its target in the brain after systemic administration to a living animal. This technique provides a snapshot of target engagement, or "occupancy," at a specific point in time. nih.gov

The method involves administering NS-2359 to an animal. After a set period, the animal is euthanized, and the brain is rapidly removed, frozen, and sliced into thin sections. These sections are then incubated with a specific radioligand that binds to the transporter of interest (e.g., a radiolabeled cocaine analog for DAT). The amount of radioligand that can bind to the transporters is inversely proportional to the number of transporters already occupied by the administered drug (tesofensine). By comparing the binding in treated animals to that in control animals, the percentage of transporter occupancy can be calculated.

Studies using the related in vivo technique of Positron Emission Tomography (PET) have quantified the dopamine transporter occupancy of tesofensine in humans. These studies demonstrated a dose-dependent blockade of DAT, with a mean striatal occupancy ranging from 18% to 77%. nih.gov It was estimated that the maximum achievable DAT occupancy is approximately 80%. nih.gov

Preparation and Analysis of Biological Samples for NS-2359 Citrate Research

The accurate analysis of NS-2359 and its metabolites is critically dependent on the proper preparation of biological samples. The goal of sample preparation is to extract the desired analytes from the complex biological matrix and remove interfering substances. nih.gov

For brain tissue , the first step is typically homogenization in a suitable buffer to break down the tissue structure. This is followed by a protein precipitation step, where a precipitating agent such as a strong acid (e.g., perchloric acid, formic acid) or a cold organic solvent (e.g., acetonitrile) is added. nih.govsemanticscholar.org This step denatures and precipitates proteins, which are then removed by centrifugation. The resulting clear supernatant, containing the analyte, can then be further processed or directly analyzed, often by HPLC-MS/MS. nih.gov

For microdialysis samples , which are aqueous and contain very low levels of protein, sample preparation is often simpler. nih.gov In many cases, these samples can be injected directly into the analytical system. nih.gov In other instances, a derivatization step may be necessary to improve the analyte's properties for separation and detection. wikipedia.org Given the small sample volumes obtained from microdialysis, methods that minimize sample loss are essential. nih.gov

Techniques for Synaptosome and Brain Slice Preparation

The study of this compound's effects at the synaptic level relies on the isolation of functional nerve terminals (synaptosomes) and the use of viable brain tissue slices. These preparations are crucial for conducting in vitro assays that measure the inhibition of monoamine reuptake.

Synaptosome Preparation:

Synaptosomes are resealed nerve terminals isolated from brain tissue homogenates. They are a valuable tool because they retain functional machinery for neurotransmitter uptake, storage, and release. In research involving NS-2359, synaptosomes from specific brain regions like the striatum and hippocampus are used to assess the compound's potency in inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). researchgate.net

The general procedure for preparing synaptosomes involves the following steps:

Tissue Homogenization: Brain tissue from regions rich in the monoamine transporters of interest is carefully dissected and homogenized in a buffered sucrose (B13894) solution. This process is performed in ice-cold conditions to minimize enzymatic degradation.

Differential Centrifugation: The homogenate undergoes a series of centrifugation steps at varying speeds to separate different subcellular components. The initial low-speed centrifugation pellets larger debris like cell nuclei and blood vessels.

Isolation of Synaptosomes: The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. This crude synaptosomal fraction can be further purified using density gradient centrifugation.

Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer, ready for use in uptake or binding assays.

In vitro experiments utilizing rat synaptosomes have been instrumental in quantifying the inhibitory activity of NS-2359 on monoamine transporters. researchgate.net The results of such assays are typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the monoamine uptake.

Table 1: In Vitro Inhibition of Monoamine Uptake by NS-2359 in Rat Synaptosomes

Monoamine TransporterBrain RegionIC50 (nM)
Dopamine (DA)Striatum8
Norepinephrine (NE)Hippocampus3.2
Serotonin (5-HT)Cerebral Cortex11

Brain Slice Preparation:

Acute brain slices are another critical preparation for studying the neuropharmacology of compounds like NS-2359. These slices, typically 200-400 µm thick, maintain the local cellular architecture and synaptic connectivity, offering a more physiologically relevant model than isolated synaptosomes. The preparation of viable brain slices is a delicate process that requires careful attention to maintaining tissue health.

Key steps in brain slice preparation include:

Anesthesia and Perfusion: The animal is deeply anesthetized, and a transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) is performed to remove blood and rapidly cool the brain.

Brain Extraction and Slicing: The brain is quickly removed and mounted on a vibratome or microtome. Slicing is carried out in a chamber filled with ice-cold, oxygenated aCSF.

Incubation and Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (around 32-34°C) to allow for a recovery period before experimental use.

Brain slices can be used in a variety of electrophysiological and neurochemical experiments to study the effects of NS-2359 on synaptic transmission and neuronal activity.

Q & A

What are the recommended methodologies for determining the purity and stability of NS-2359 citrate in experimental settings?

Level: Basic
Answer:
To assess purity, use high-performance liquid chromatography (HPLC) with a validated protocol, ensuring a C18 column and UV detection at 254 nm for optimal separation of this compound from impurities . For stability studies, employ accelerated stability testing under controlled conditions (e.g., 40°C/75% relative humidity) over 1–3 months, with periodic sampling analyzed via HPLC or mass spectrometry. Include degradation product identification using tandem MS .

Table 1: Key Parameters for Stability Testing

ParameterMethodFrequency
PurityHPLC with UV detectionWeekly
Degradation productsLC-MS/MSBiweekly
Moisture contentKarl Fischer titrationInitial and final

How should researchers design dose-response experiments to evaluate the pharmacological efficacy of this compound?

Level: Basic
Answer:
Adopt a log-scale concentration range (e.g., 1 nM–100 μM) to capture full dose-response curves. Use in vitro assays (e.g., cell viability, enzyme inhibition) with triplicate technical replicates and include positive/negative controls. Normalize data to baseline activity and fit using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Validate results across at least two independent experiments .

What strategies are effective for resolving contradictions in reported biochemical activity data for this compound?

Level: Advanced
Answer:
Contradictions may arise from assay variability, buffer conditions, or off-target effects. Conduct a meta-analysis of existing studies to identify confounding variables (e.g., pH, co-solvents). Replicate key experiments under standardized conditions, and perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Use statistical tools like Bland-Altman plots to quantify inter-study variability .

How can researchers optimize synthetic pathways for this compound to improve yield and scalability in academic labs?

Level: Advanced
Answer:
Employ design of experiments (DoE) to evaluate critical parameters (e.g., reaction temperature, catalyst loading). Use green chemistry principles, such as replacing hazardous solvents with cyclopentyl methyl ether (CPME). Monitor reaction progress via in-situ FTIR or NMR. Purify intermediates via flash chromatography with gradient elution, and characterize intermediates via X-ray crystallography to confirm stereochemistry .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Answer:
Follow OSHA and institutional guidelines. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store this compound in airtight containers at 2–8°C, protected from light (see Table 2 ). For spills, neutralize with inert absorbents and dispose as hazardous waste. Reference safety codes: H315 (skin irritation), H319 (eye irritation), and P305+P351+P338 (eye exposure protocol) .

Table 2: Storage Recommendations

ConditionRequirementEvidence Code
Temperature2–8°CP411
Light exposureProtected from sunlightP410
VentilationWell-ventilated areaP403

How should researchers address batch-to-batch variability in this compound during longitudinal studies?

Level: Advanced
Answer:
Implement strict quality control (QC) protocols:

Characterize each batch via NMR, HPLC, and elemental analysis.

Use statistical process control (SPC) charts to monitor critical quality attributes (e.g., purity, solubility).

Reserve a master batch for cross-comparison.

Pre-test biological activity in a pilot assay before full-scale experiments .

What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

Level: Advanced
Answer:
Use in silico tools like SwissADME to predict logP, solubility, and CYP450 interactions. Perform molecular dynamics simulations to assess binding stability with target proteins. Validate predictions with experimental data (e.g., plasma protein binding assays, microsomal stability tests) .

How can researchers ensure reproducibility when documenting this compound experiments?

Level: Basic
Answer:
Adhere to FAIR data principles:

  • Metadata: Record synthesis date, batch number, and storage conditions.
  • Protocols: Cite published methods (e.g., "HPLC conditions as per Smith et al., 2020") and detail modifications.
  • Data repositories: Upload raw spectra/chromatograms to platforms like Zenodo with DOI assignment .

What ethical considerations apply to animal studies involving this compound?

Level: Advanced
Answer:
Follow ARRIVE 2.0 guidelines:

Justify sample size via power analysis.

Report anesthesia, euthanasia, and monitoring protocols.

Disclose conflicts of interest (e.g., funding sources).

Obtain IACUC approval and include approval ID in publications .

How should researchers approach synthesizing analogs of this compound for structure-activity relationship (SAR) studies?

Level: Advanced
Answer:
Prioritize modifications at the citrate moiety and aromatic core. Use parallel synthesis for analog libraries. Screen analogs via high-throughput assays (e.g., fluorescence polarization). Apply clustering algorithms to identify SAR trends. Publish synthetic routes and characterization data in open-access journals to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.